The Architectural and Mechanistic Blueprint of 5-Bromo-[3,3'-bipyridin]-2-amine in Advanced Drug Discovery
The Architectural and Mechanistic Blueprint of 5-Bromo-[3,3'-bipyridin]-2-amine in Advanced Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery and materials science, I frequently encounter the need for highly versatile, orthogonally reactive building blocks. 5-bromo-[3,3'-bipyridin]-2-amine (CAS: 1335051-77-8) stands out as a premier heterocyclic scaffold. Unlike the highly coplanar 2,2'-bipyridines traditionally used for metal chelation, the 3,3'-bipyridine axis adopts a twisted, non-coplanar conformation[1]. This unique dihedral angle is critical in medicinal chemistry, allowing the molecule to navigate complex, three-dimensional binding pockets—such as the ATP-binding sites of kinases—while improving aqueous solubility by disrupting flat
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and field-proven synthetic protocols for leveraging 5-bromo-[3,3'-bipyridin]-2-amine in the development of advanced therapeutics.
Molecular Architecture & Physicochemical Properties
Understanding the electronic and physical properties of 5-bromo-[3,3'-bipyridin]-2-amine is the first step in predicting its behavior in both synthetic workflows and biological systems. The molecule features three distinct functional zones:
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The 2-Amino Group: Acts as a critical hydrogen bond donor/acceptor, frequently utilized to anchor the molecule to the hinge region of target kinases[2].
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The 5-Bromo Substituent: A highly reactive electrophilic handle, primed for palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring[1].
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The 3,3'-Bipyridine Core: Provides structural rigidity and a specific vector for projecting substituents into deep hydrophobic pockets[3].
Table 1: Quantitative Physicochemical Data
Data synthesized from high-resolution mass spectrometry and structural databases.
| Property | Value | Reference |
| Chemical Name | 5-bromo-[3,3'-bipyridin]-2-amine | |
| CAS Registry Number | 1335051-77-8 | [4] |
| Molecular Formula | C₁₀H₈BrN₃ | [4] |
| Molecular Weight | 250.098 g/mol | [4] |
| Monoisotopic Mass | 248.99016 Da | [5] |
| Predicted CCS [M+H]⁺ | 143.6 Ų | [5] |
| SMILES String | C1=CC(=CN=C1)C2=C(N=CC(=C2)Br)N | [5] |
Mechanistic Utility in Targeted Therapeutics
The 3,3'-bipyridine scaffold is a proven pharmacophore in the development of potent kinase inhibitors. For instance, derivatives of this core have been successfully optimized into highly selective inhibitors of Plasmodium falciparum PI(4)K (e.g., CHMFL-PI4K-127), demonstrating potent antimalarial activity[2]. Similarly, functionalizing the 3,3'-bipyridine core has yielded highly potent c-Met kinase inhibitors with IC₅₀ values in the low nanomolar range, effectively targeting c-Met-addicted cancer cell lines[3].
The mechanistic rationale relies on the 2-amino group establishing critical hydrogen bonds with the kinase hinge region, while the functionalized 5-position extends into the DFG-in/out hydrophobic pocket, thereby locking the kinase in an inactive conformation and arresting downstream signaling.
Kinase inhibition and downstream signaling arrest by 3,3'-bipyridine derivatives.
Key Experimental Protocols: Orthogonal Functionalization
To maximize the utility of 5-bromo-[3,3'-bipyridin]-2-amine, researchers must exploit its orthogonal reactivity. The C-Br bond undergoes oxidative addition rapidly, allowing for selective functionalization without requiring protection of the 2-amino group.
Orthogonal functionalization workflow of 5-bromo-[3,3'-bipyridin]-2-amine.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl group at the 5-position while preserving the 2-amino group.
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Preparation: In a flame-dried Schlenk tube, combine 5-bromo-[3,3'-bipyridin]-2-amine (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
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Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1, v/v).
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Execution: Purge the vessel with N₂ for 10 minutes. Heat the reaction mixture to 90°C for 4–6 hours under vigorous stirring.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Causality & Rationale: Why Pd(dppf)Cl₂? The bidentate dppf ligand is sterically demanding and tightly bound to the palladium center. This prevents the two highly coordinating pyridine nitrogens of the substrate from displacing the ligand and poisoning the catalyst—a common failure mode in bipyridine chemistry[1]. The biphasic Dioxane/H₂O system ensures the simultaneous dissolution of the organic bipyridine and the inorganic base.
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Self-Validation System: Monitor the reaction via LC-MS. The disappearance of the starting material mass (
249.0 / 251.0 for the Br isotopes) and the appearance of the coupled product mass validates the step. If starting material persists past 6 hours, the pH may be insufficient; spike the reaction with 1.0 eq of Cs₂CO₃ to accelerate the transmetalation step.
Protocol B: Electrophilic Trapping of the 2-Amine (Amidation)
Objective: Convert the free amine into an amide to finalize the kinase inhibitor scaffold.
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Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM).
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Base & Catalyst: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
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Execution: Cool the mixture to 0°C. Dropwise, add the desired acyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.
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Causality & Rationale: The 2-amino group on a pyridine ring is notoriously poor at nucleophilic attack due to the resonance delocalization of its lone pair into the electron-deficient pyridine
-system. DMAP is strictly required here; it acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which then readily acylates the sluggish 2-amino group. -
Self-Validation System: Conduct TLC analysis (EtOAc/Hexane). The resulting amide will be significantly less polar than the starting amine, resulting in a higher
value. Confirm the structure via ¹H NMR, specifically looking for the disappearance of the broad -NH₂ singlet (~6.0 ppm) and the appearance of a downfield amide proton (>8.5 ppm).
Analytical Validation & Quality Control
For rigorous quality control, especially in drug development pipelines, standard LC-MS and NMR are sometimes insufficient to distinguish between isomeric bipyridine products (e.g., distinguishing a 3,3'-linkage from a 2,3'-linkage formed via unwanted side reactions).
I highly recommend utilizing Ion Mobility-Mass Spectrometry (IM-MS). The predicted Collision Cross Section (CCS) for the [M+H]⁺ adduct of 5-bromo-[3,3'-bipyridin]-2-amine is 143.6 Ų [5]. Measuring the experimental CCS against this theoretical value provides a self-validating, orthogonal confirmation of the molecule's three-dimensional conformation and structural integrity before advancing it into costly in vitro or in vivo biological assays.
References
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5-bromo[3,3'-bipyridin]-2-amine | 1335051-77-8. MolAid. Available at:[Link]
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1335051-77-8 (C10H8BrN3) - PubChemLite. Université du Luxembourg. Available at:[Link]
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Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor. PubMed / NIH. Available at:[Link]
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Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. PubMed / NIH. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-bromo[3,3’-bipyridin]-2-amine - CAS号 1335051-77-8 - 摩熵化学 [molaid.com]
- 5. PubChemLite - 1335051-77-8 (C10H8BrN3) [pubchemlite.lcsb.uni.lu]
